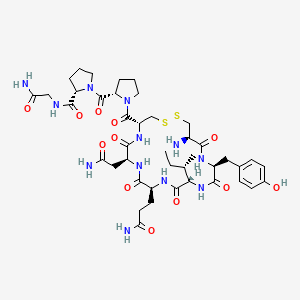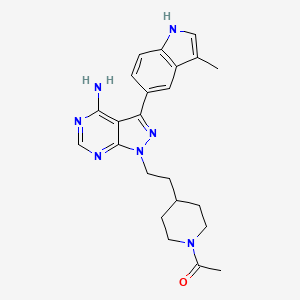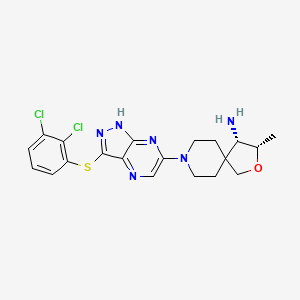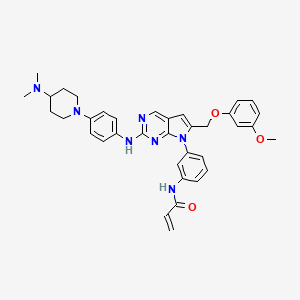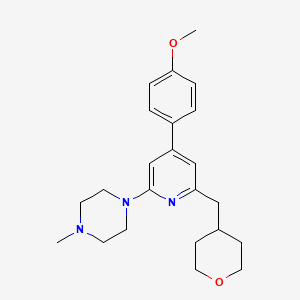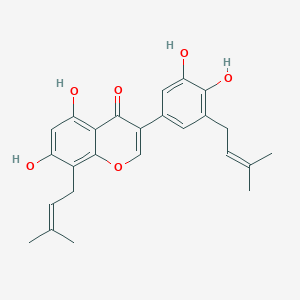
Glyurallin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glyurallin B can be isolated from the extracts of licorice through a series of chromatographic techniques . The process involves the use of solvents such as n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol . The isolation process includes multiple steps of fractionation and purification using High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation from natural sources .
化学反应分析
Types of Reactions
Glyurallin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
科学研究应用
Glyurallin B has a wide range of scientific research applications:
作用机制
Glyurallin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and prostaglandin E2 .
相似化合物的比较
Similar Compounds
Glyurallin A: Another flavonoid isolated from licorice with similar antioxidant properties.
Glyasperin B: An isoflavanone with antimutagenic activity.
Licoricidin: An isoflavan with anti-inflammatory properties.
Licoisoflavone B: An isoflavone with antioxidant activity.
Uniqueness
Glyurallin B is unique due to its potent antioxidant and anti-inflammatory activities, which are more pronounced compared to some of its similar compounds . Its ability to inhibit lipid peroxidation and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .
属性
CAS 编号 |
199331-53-8 |
|---|---|
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(28)23(15)29)18-12-31-25-17(8-6-14(3)4)19(26)11-20(27)22(25)24(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
InChI 键 |
DPLWUTYEBRKBLI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


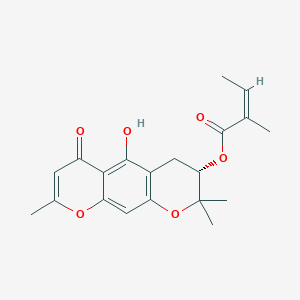
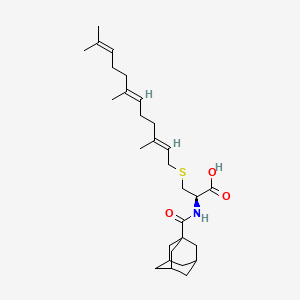
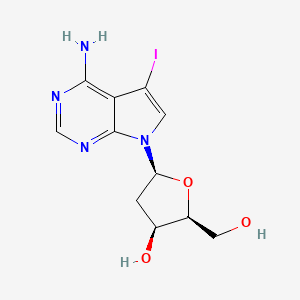
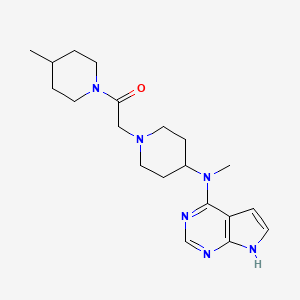
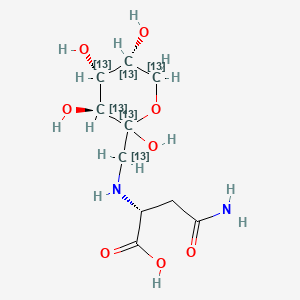
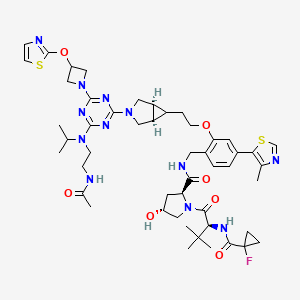
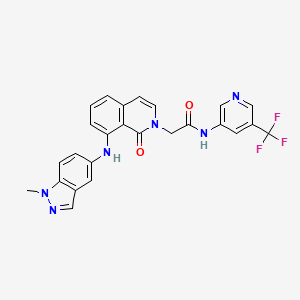
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
